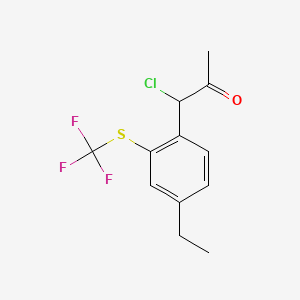
1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS. This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound that finds applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2-(trifluoromethylthio)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as Lewis acids may be employed.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the chloro group from chloroacetone replaces a hydrogen atom on the benzene ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-1-(4-methyl-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)butan-2-one
Comparison
1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biologische Aktivität
1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C12H12ClF3OS and a molecular weight of approximately 296.74 g/mol. This compound exhibits unique structural characteristics due to the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring. These functional groups significantly influence its chemical reactivity and potential biological applications.
The compound's distinct functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a candidate for multiple applications in medicinal chemistry and biological research .
Biological Activity
Research indicates that this compound may exhibit notable antimicrobial and anticancer properties. The biological activity is primarily mediated through interactions with specific molecular targets, such as enzymes and cellular receptors.
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures often show significant antimicrobial effects. For example, related compounds have been tested against various bacterial strains and fungi, revealing promising results in inhibiting microbial growth. The potential mechanism involves disruption of cellular processes or inhibition of key metabolic pathways .
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The trifluoromethylthio group is particularly noted for enhancing the binding affinity of the compound to target proteins involved in cancer progression .
The mechanism of action for this compound involves:
- Enzyme Interaction : The chloro and trifluoromethylthio groups can enhance binding to enzymes, potentially inhibiting their activity.
- Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
Case Studies
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
Eigenschaften
Molekularformel |
C12H12ClF3OS |
|---|---|
Molekulargewicht |
296.74 g/mol |
IUPAC-Name |
1-chloro-1-[4-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-4-5-9(11(13)7(2)17)10(6-8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
YAIXFWZHVYUODO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















